Compound Description: Imanitib mesylate is a medication used to treat cancer, specifically chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions as a tyrosine kinase inhibitor, blocking the action of the BCR-ABL protein, which is responsible for the development of these cancers. []
Relevance: While Imanitib mesylate shares a benzamide core and a piperazine ring with the target compound, it incorporates a distinct substituted pyrimidine ring system. This structure highlights the exploration of diverse heterocyclic moieties in medicinal chemistry for enhancing potency and selectivity against specific targets. []
Compound Description: This compound represents another 3,4-pyridinedicarboximide derivative that exhibits analgesic activity. [, ]
Relevance: This compound is closely related to 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine, differing only in the alkoxy substituent on the pyrrolo[3,4-c]pyridine core. This modification highlights the exploration of subtle structural changes to optimize the pharmacological properties of this class of compounds, including N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide, which shares the substituted piperazine moiety. [, ]
Compound Description: CV-5197 acts as a selective antagonist of the 5-HT2 receptor, a subtype of serotonin receptors found in the central nervous system. Its primary mechanism involves blocking the action of serotonin at this receptor. []
Relevance: CV-5197 shares the 3-(4-phenyl-1-piperazinyl)propyl substructure with the target compound, N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide. This commonality underscores the significance of this particular structural motif in interacting with biological targets, in this case, the 5-HT2 receptor. []
Compound Description: OPC-14523 exhibits potent agonist activity at both sigma and 5-HT1A receptors. Preclinical studies suggest that OPC-14523 displays potential antidepressant effects. [, , ]
Relevance: OPC-14523 contains a [3-(4-aryl-1-piperazinyl)propyl] fragment, a structural feature also present in N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide. This similarity suggests that both compounds may share certain pharmacological properties or interact with similar biological targets, although their exact binding profiles and activities may differ due to the presence of other structural elements. [, , ]
Compound Description: This compound demonstrates gastric acid antisecretory activity, making it potentially relevant for treating ulcers. []
Relevance: Although structurally distinct from the target compound, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide highlights the exploration of compounds containing both piperidine and piperazine rings, albeit within a different structural framework. This observation suggests a potential interest in investigating the pharmacological properties of compounds incorporating both of these heterocycles. []
Compound Description: This compound acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, playing a crucial role in T-cell function. []
Relevance: While structurally distinct, this compound, like N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide, belongs to the benzamide class of compounds. This classification underscores the versatility of the benzamide scaffold in medicinal chemistry for targeting diverse therapeutic areas. []
Compound Description: 4-Me-PDTic exhibits potent and selective antagonist activity at the κ opioid receptor. []
Relevance: Although structurally distinct from the target compound, 4-Me-PDTic shares the presence of a piperidine ring, albeit with different substitutions and a distinct core structure. This commonality suggests that exploring variations in piperidine substitution patterns and core scaffolds can lead to compounds with distinct pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.